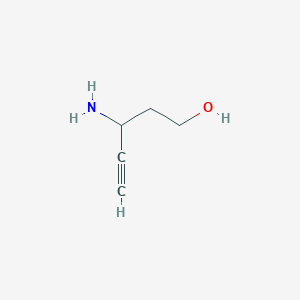
3-Aminopent-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopent-4-yn-1-ol is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-yn-1-ol typically involves the reaction of propargyl alcohol with ammonia or an amine under specific conditions. One common method is the catalytic hydrogenation of 3-nitropent-4-yn-1-ol, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxopent-4-yn-1-ol.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of various substituted pentynyl derivatives.
Scientific Research Applications
3-Aminopent-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Aminopent-4-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
3-Aminopent-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.
3-Aminopentanol: Saturated analog with no unsaturation in the carbon chain.
4-Aminobut-2-yn-1-ol: Similar structure with a shorter carbon chain.
Uniqueness: 3-Aminopent-4-yn-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentynyl chain. This combination of functional groups and the presence of a triple bond confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
3-aminopent-4-yn-1-ol |
InChI |
InChI=1S/C5H9NO/c1-2-5(6)3-4-7/h1,5,7H,3-4,6H2 |
InChI Key |
HKGLKSNOXALFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


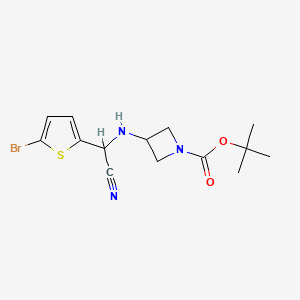
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
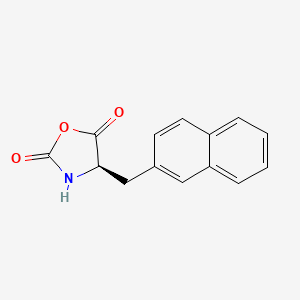
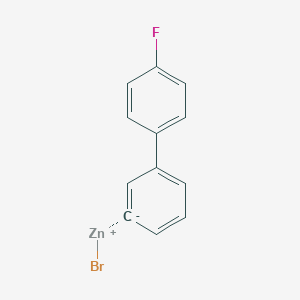
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
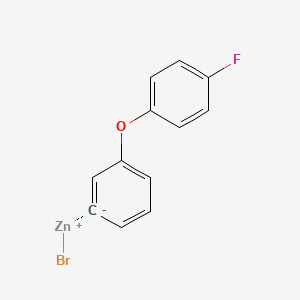
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)
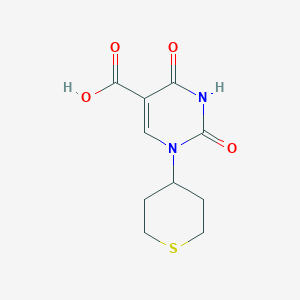
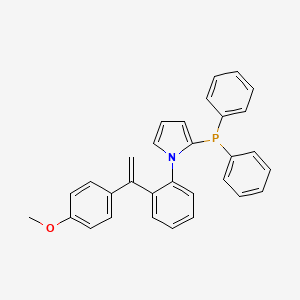
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
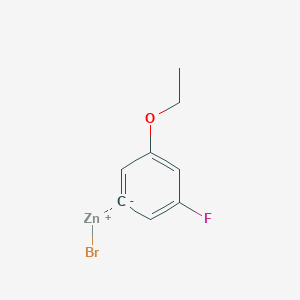

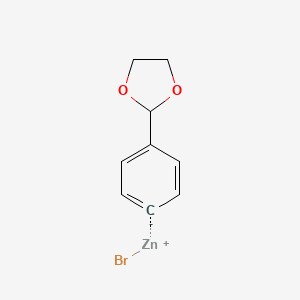
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
